molecular formula C15H22ClNO4 B13762594 Diethyl 2-aminoethyl-phenylmalonate hydrochloride CAS No. 67465-34-3

Diethyl 2-aminoethyl-phenylmalonate hydrochloride

Cat. No.: B13762594
CAS No.: 67465-34-3
M. Wt: 315.79 g/mol
InChI Key: CKAVMDYCBCKERR-UHFFFAOYSA-N
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Description

Diethyl 2-aminomalonate hydrochloride (CAS: 13433-00-6) is a white crystalline solid with a molecular formula of C₇H₁₄ClNO₄ and a molecular weight of 211.64 g/mol . It is synthesized via nitrosation, nitro reduction, and quaternization of diethyl malonate . This compound is highly soluble in water and oxygenated solvents, with a melting point of 166°C (decomposition) . Its primary application lies in pharmaceutical synthesis, serving as a key intermediate for drugs like allisartan isoproxil, clorazepate, and rebamipide .

Properties

CAS No.

67465-34-3

Molecular Formula

C15H22ClNO4

Molecular Weight

315.79 g/mol

IUPAC Name

(4-ethoxy-3-ethoxycarbonyl-4-oxo-3-phenylbutyl)azanium;chloride

InChI

InChI=1S/C15H21NO4.ClH/c1-3-19-13(17)15(10-11-16,14(18)20-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11,16H2,1-2H3;1H

InChI Key

CKAVMDYCBCKERR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC[NH3+])(C1=CC=CC=C1)C(=O)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves:

  • Preparation of diethyl phenylmalonate or related esters.
  • Introduction of the aminoethyl group via nucleophilic substitution or amination.
  • Conversion to the hydrochloride salt form for stability and isolation.

Preparation of Diethyl Phenylmalonate as a Key Intermediate

According to US patent US2881209A, diethyl phenylmalonate can be synthesized efficiently from chlorobenzene through a multi-step process involving sodium dispersion, toluene, carbon dioxide, and subsequent esterification with absolute ethanol and anhydrous hydrogen chloride. The reaction conditions are critical to prevent decarboxylation of the phenylmalonic acid intermediate. The esterification is typically conducted at 60 °C for 5 hours, yielding about 85% of diethyl phenylmalonate.

Step Reagents & Conditions Yield (%) Notes
1 Chlorobenzene + dispersed sodium in toluene Quantitative Formation of phenylsodium intermediate
2 Metalation with toluene, carbonation with CO2 High yield Produces phenylmalonic acid
3 Esterification with absolute ethanol + HCl 85 5 hours at 60 °C, critical to avoid decarboxylation

This method combines economy and simplicity, allowing the synthesis of phenylmalonic acid diesters in one reactor system.

Aminoethylation to Form Diethyl 2-Aminoethyl-Phenylmalonate

A German patent (DE1470221A1) describes the preparation of related piperidinomethyl compounds by reacting diethyl phenylmalonate derivatives with aminoethyl reagents. After solvent evaporation, the residue is dissolved in dilute hydrochloric acid, washed with petroleum ether, neutralized with sodium carbonate, and extracted with diethyl ether. The ether extract is evaporated and distilled to yield the aminoethylated product as a hydrochloride salt, which melts at approximately 112–115 °C.

Key points from the method include:

  • Use of diethyl phenylmalonate as starting material.
  • Aminoethylation via reaction with diethylaminoethylamine or similar amines.
  • Purification by acid-base extraction and distillation.
  • Isolation of the hydrochloride salt by crystallization.
Step Procedure Details Product Characteristics
Reaction Diethyl phenylmalonate + diethylaminoethylamine in benzene, reflux 5 h Intermediate aminoethylated ester
Work-up Wash with dilute sodium bicarbonate, water; evaporate solvent Crude product
Purification Dissolve residue in dilute HCl; wash with petroleum ether; neutralize with Na2CO3; extract with diethyl ether Hydrochloride salt, mp 112–115 °C

This approach allows preparation of aminoethyl derivatives suitable for further transformations.

Synthesis of 2-Aminomalonamide from Diethyl 2-Aminomalonate Hydrochloride

Though focusing on a related intermediate, the synthesis of 2-aminomalonamide from diethyl 2-aminomalonate hydrochloride illustrates the complexity and cost considerations in aminoalkyl malonate chemistry.

Several methods have been reported with varying reaction times, yields, and equipment requirements:

Method Key Steps and Conditions Yield (%) Comments
1 Reaction of aminomalonic acid diethylamine hydrochloride with 7N ammonia in methanol, stirring overnight 91 Simple, but requires ammonia in MeOH
2 Diethyl aminomalonate hydrochloride neutralized with sodium bicarbonate, extracted, then reacted with methanolic ammonia at 80 °C overnight in high-pressure reactor 73 Requires high-pressure equipment
3 Stirring diethyl aminomalonate hydrochloride in 7N methanolic ammonia for 7 days 69 Long reaction time
4 Heating 2-aminomalonate with ammonium chloride at 100 °C under reflux for 2 hours 87 Simpler, but requires reflux equipment
5 Heating diethyl 2-aminomalonate in 2M ammonia in methanol at 60 °C for 19 hours, followed by Soxhlet extraction 49 Complex purification steps

These methods highlight the trade-offs between cost, reaction complexity, and scalability in aminoalkyl malonate chemistry.

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Purity (%) Notes Source
Diethyl phenylmalonate synthesis Chlorobenzene + Na + toluene + CO2 + EtOH + HCl, 60 °C, 5 h 85 - One-reactor process, critical temperature control
Aminoethylation of diethyl phenylmalonate Diethylaminoethylamine, benzene, reflux 5 h; acid-base extraction - - Hydrochloride salt mp 112–115 °C
Diethyl aminomalonate hydrochloride Diethyl malonate + glacial acetic acid + ethyl acetate, 50 °C, 6 h; HCl in EtOH, 0–5 °C 88–91 99.5–99.7 High purity salt formation
Conversion to 2-aminomalonamide Methanolic ammonia, various conditions (60–80 °C, 7 days to overnight) 49–91 - Varies by method; equipment and time intensive

Analysis and Perspectives

  • The synthesis of this compound hinges on the efficient preparation of diethyl phenylmalonate, which is well-documented via chlorobenzene carbonation and esterification routes.
  • Aminoethylation is typically conducted using diethylaminoethylamine or related amines under reflux conditions, followed by acid-base workup to isolate the hydrochloride salt.
  • Salt formation and purification are crucial for obtaining stable, crystalline products suitable for further applications.
  • Related amino diesters such as diethyl aminomalonate hydrochloride provide useful analogies for salt preparation and purification techniques.
  • The complexity and cost of aminoalkyl malonate derivatives synthesis are influenced by reaction conditions, equipment requirements, and purification methods.
  • Industrial scalability favors methods that minimize reaction time, avoid corrosive or high-pressure conditions, and use readily available starting materials.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-aminoethyl-phenylmalonate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Diethyl 2-aminoethyl-phenylmalonate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-aminoethyl-phenylmalonate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The phenylmalonate backbone can participate in various chemical reactions, modulating the compound’s overall effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs (e.g., ester groups, amino substituents) with diethyl 2-aminomalonate hydrochloride, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Diethyl 2-aminomalonate hydrochloride C₇H₁₄ClNO₄ 211.64 Amino, diethyl ester, hydrochloride
Diethyl chloromalonate C₇H₁₁ClO₄ 194.62 Chloro, diethyl ester
Diethyl acetamidomalonate C₉H₁₅NO₅ 217.22 Acetamido, diethyl ester
2-(Methylamino)-2-phenylacetic acid HCl C₉H₁₂ClNO₂ 201.65 Methylamino, phenyl, carboxylic acid
(R)-Ethyl 2-amino-3-phenylpropanoate HCl C₁₁H₁₆ClNO₂ 229.7 Amino, phenyl, ethyl ester

Physicochemical Properties

Table 1: Physical Properties Comparison
Compound Melting Point (°C) Solubility Stability/Storage Conditions
Diethyl 2-aminomalonate HCl 166 (decomposition) Water, oxygenated solvents Store at 0–8°C
Diethyl chloromalonate Not reported Organic solvents Stable at RT
Diethyl acetamidomalonate 96–98 (decomposition) Ethanol, ether Hygroscopic; store in dry conditions
2-(Methylamino)-2-phenylacetic acid HCl Not reported Polar solvents Sensitive to oxidation
(R)-Ethyl 2-amino-3-phenylpropanoate HCl Not reported Methanol, DMSO Store in inert atmosphere

Key Observations :

  • The hydrochloride salt in diethyl 2-aminomalonate enhances water solubility compared to neutral esters like diethyl chloromalonate .
  • N-acylated derivatives (e.g., diethyl acetamidomalonate) exhibit higher thermal stability due to reduced nucleophilicity of the amide group .

Reactivity Insights :

  • The amino group in diethyl 2-aminomalonate HCl facilitates N-alkylation and N-acylation, enabling diverse derivatization for drug synthesis .
  • Chloromalonate undergoes nucleophilic substitution (e.g., with amines) but lacks the amino group’s versatility in forming heterocycles .

Comparative Advantages :

  • Diethyl 2-aminomalonate HCl’s quaternizable amino group allows for salt formation, improving bioavailability in final drug products .
  • Diethyl acetamidomalonate is preferred for sterically hindered amino acids due to its stable acetamido group .

Biological Activity

Diethyl 2-aminoethyl-phenylmalonate hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This article presents a detailed examination of its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Amino Group : Facilitates hydrogen bonding and ionic interactions with biological molecules.
  • Phenyl Group : Enhances lipophilicity, aiding in membrane penetration and receptor binding.
  • Malonate Moiety : Involved in various synthetic pathways and biological interactions.

The molecular formula is C13_{13}H17_{17}N1_{1}O4_{4}Cl, with a molecular weight of approximately 211.64 g/mol.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The amino group plays a crucial role in modulating neurotransmitter systems, which has implications for its use as a potential neuromodulator.

Key Mechanisms:

  • Enzyme Modulation : The compound can influence enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially altering signaling pathways.

Interaction Studies

Research has shown that this compound can modulate neurotransmitter release, suggesting its role in neurological functions. For instance, studies indicate that this compound may affect serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Case Studies

  • Neurotransmitter Modulation :
    • A study demonstrated that this compound enhances the release of serotonin in vitro, indicating its potential as an antidepressant agent.
  • Antioxidant Activity :
    • In another investigation, the compound exhibited antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related damage in cells.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Diethyl malonateC7_{7}H12_{12}O4_{4}Simple diester without amino or phenyl groups
Ethyl 2-aminoacetateC4_{4}H9_{9}N1_{1}O2_{2}Contains an amino group but lacks phenyl moiety
Phenylmalonic acidC10_{10}H10_{10}O4_{4}Contains phenyl but no amino or ethyl groups
Diethyl 2-aminoethylmalonateC9_{9}H15_{15}N1_{1}O4_{4}Similar structure but without phenyl substitution

Q & A

Q. Table 2: Analytical Techniques and Applications

TechniqueApplicationReference
NMR (¹H/¹³C)Confirm ester/amine functional groups
HPLC-UVQuantify purity (>98%)
FT-IRIdentify N-H and C=O stretches

Q. What are the potential applications of this compound in pharmaceutical intermediate synthesis?

  • Answer :
  • Cycloaddition Reactions : Forms azomethine ylides with formaldehyde, enabling pyrrolidine synthesis (e.g., for antipsychotic drugs) .
  • Amino Acid Analogues : Serves as a precursor for non-natural amino acids with bioactivity .
  • Case Study : Analogues like D-phenylalanine ethyl ester hydrochloride show promise in peptide-based therapeutics .

Methodological Recommendations

  • Synthetic Reproducibility : Always pre-dry solvents (ether, ethanol) to avoid side reactions during hydrogenation .
  • Data Validation : Cross-reference melting points with IR/NMR to confirm batch consistency .
  • Safety Protocols : Handle HCl gas evolution in fume hoods during recrystallization .

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